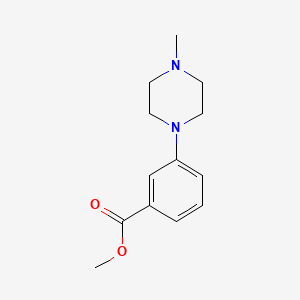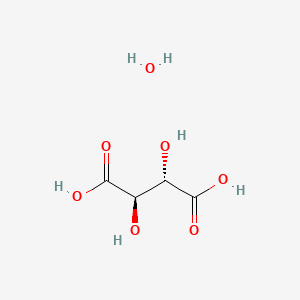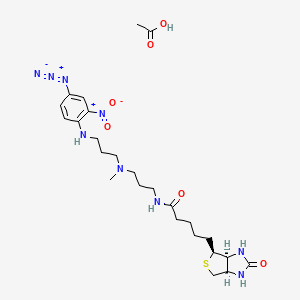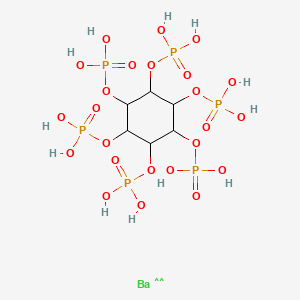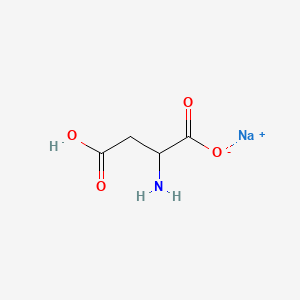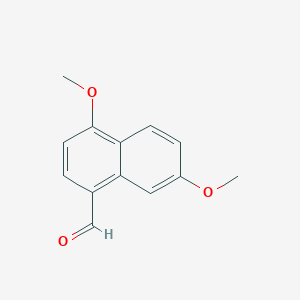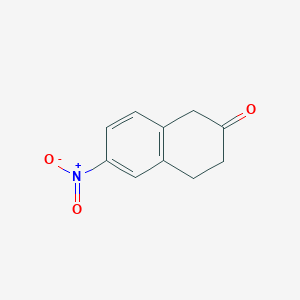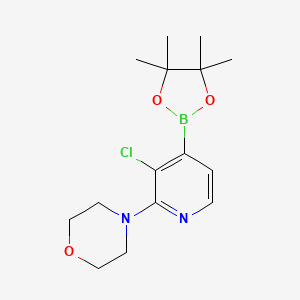![molecular formula C11H14BrMgN B1591736 [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-79-1](/img/structure/B1591736.png)
[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution
Vue d'ensemble
Description
“[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution” is a Grignard reagent with a concentration of 0.25 M in tetrahydrofuran (THF) . It has a molecular weight of 264.44 and its linear formula is C6H4CH2NC4H8MgBr .
Molecular Structure Analysis
The SMILES string representation of the molecule is Br[Mg]c1cccc(CN2CCCC2)c1 . This indicates that the molecule consists of a phenyl ring attached to a pyrrolidinylmethyl group, which is then attached to a magnesium bromide .
Chemical Reactions Analysis
As a Grignard reagent, “[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution” can participate in a variety of chemical reactions. Grignard reagents are known for their ability to form carbon-carbon bonds by reacting with carbonyl compounds .
Physical And Chemical Properties Analysis
The solution has a boiling point of 65 °C and a density of 0.922 g/mL at 25 °C . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Biodegradable Materials and Coatings : Magnesium and its alloys have gained prominence in biodegradable material research due to their superior biocompatibility and excellent biomechanical compatibility. The development of polymeric coatings on biodegradable magnesium alloys for medical implants is a significant area of interest. These coatings aim to improve corrosion resistance and biocompatibility, addressing the challenge of magnesium's high degradation rate in physiological environments (Li et al., 2018).
Cement and Construction Materials : Research on magnesium-based cements explores their suitability for precast construction, road repair, and other specialist applications, including nuclear waste immobilization. Despite the challenge of higher production costs compared to Portland cement, magnesium oxide-based cements offer potential for CO2 emissions reductions in suitable applications (Walling & Provis, 2016).
Orthopedic Implants : The exploration of magnesium-based orthopedic implants highlights their potential to avoid the need for removal operations after healing, due to their biodegradability. Clinical trials have demonstrated promising results, suggesting a bright future for these materials in bone fracture fixation (Zhao et al., 2017).
Bioceramics in Orthopedic Applications : Magnesium's role in bioceramics for orthopedic applications, such as bone cements, scaffolds, and implant coatings, is significant due to its involvement in biological processes and biocompatibility. Research focuses on magnesium-containing compounds like oxides, phosphates, and silicates (Nabiyouni et al., 2018).
Nanotechnology : The unique properties of magnesium oxide (MgO) nanoparticles, such as their non-toxicity and environmental friendliness, make them suitable for a wide range of applications in industry, agriculture, and medicine (Hornak, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
magnesium;1-(phenylmethyl)pyrrolidine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNBNGUTGPHKQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Pyrrolidino)methyl]phenylmagnesium bromide | |
CAS RN |
480424-79-1 | |
| Record name | 480424-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)

